![molecular formula C19H34O2SSn B1620019 Stannane, ((phenylsulfonyl)methyl)tributyl- CAS No. 31126-39-3](/img/structure/B1620019.png)
Stannane, ((phenylsulfonyl)methyl)tributyl-
Overview
Description
Stannane, ((phenylsulfonyl)methyl)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to a phenylsulfonylmethyl group and three butyl groups. Organotin compounds, including stannanes, are known for their diverse applications in organic synthesis, particularly in radical reactions and as reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stannane, ((phenylsulfonyl)methyl)tributyl- typically involves the reaction of tributyltin hydride with a phenylsulfonylmethyl precursor. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organotin compound.
Industrial Production Methods
Industrial production of stannane, ((phenylsulfonyl)methyl)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity and reactivity of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Stannane, ((phenylsulfonyl)methyl)tributyl- undergoes various chemical reactions, including:
Substitution: The phenylsulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Although less common, it can undergo oxidation to form tin oxides and other derivatives.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other hydride donors are commonly used.
Catalysts: Palladium and other transition metal catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from reactions involving stannane, ((phenylsulfonyl)methyl)tributyl- include reduced organic compounds, substituted derivatives, and various organotin byproducts .
Scientific Research Applications
Reaction Mechanisms
The mechanism of action for stannane involves the formation of tin-centered radicals, which can initiate radical reactions. The tin atom's affinity for sulfur and other nucleophiles enhances its reactivity:
- Reduction Reactions : Stannane acts as a reducing agent in radical reactions, such as the Barton-McCombie deoxygenation and Stille coupling, which are crucial for forming carbon-carbon bonds.
- Substitution Reactions : The phenylsulfonylmethyl group can undergo nucleophilic substitution under appropriate conditions.
- Oxidation : Although less common, stannane can undergo oxidation to produce tin oxides and other derivatives.
Organic Synthesis
Stannane is extensively used in organic synthesis for:
- Radical Reactions : It is employed in radical-based transformations to create complex organic molecules.
- Cross-Coupling Reactions : Stannane plays a significant role in Stille coupling reactions for forming carbon-carbon bonds between aryl or vinyl halides and organotin reagents.
Research has indicated potential biological activities of organotin compounds, including:
- Antimicrobial Properties : Studies suggest that stannanes may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations have shown that certain organotin compounds can inhibit cancer cell growth, warranting further exploration in drug development.
Medicinal Chemistry
Stannane compounds are being investigated for their use in:
- Drug Development : Organotin derivatives are explored as potential candidates for new therapeutic agents due to their unique reactivity profiles.
- Diagnostic Agents : The application of stannanes in imaging techniques is also under research.
Industrial Applications
In industry, stannane is utilized for:
- Polymer Synthesis : It serves as a key reagent in the production of specialty polymers and coatings.
- Material Science : Its reactivity contributes to the development of advanced materials with tailored properties.
Case Study 1: Radical Reactions
A study demonstrated the use of stannane in the Barton-McCombie deoxygenation process, where it effectively reduced alcohols to hydrocarbons under mild conditions. This reaction showcased the compound's utility in synthesizing complex organic molecules while minimizing side reactions.
Case Study 2: Anticancer Research
Research published on the anticancer properties of organotin compounds indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines. This highlights the potential of stannane derivatives as lead compounds in cancer therapy.
Mechanism of Action
The mechanism of action of stannane, ((phenylsulfonyl)methyl)tributyl- involves the formation of tin-centered radicals, which can initiate a variety of radical reactions. The tin atom’s affinity for sulfur and other nucleophiles facilitates these reactions, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: A widely used reducing agent in radical reactions.
Triphenyltin Hydride: Another organotin hydride with similar reactivity but different solubility and toxicity profiles.
Stannane (SnH4): The simplest tin hydride, used as a precursor in the synthesis of more complex organotin compounds.
Uniqueness
Stannane, ((phenylsulfonyl)methyl)tributyl- is unique due to the presence of the phenylsulfonylmethyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in selective radical reactions and as a specialized reagent in organic synthesis .
Biological Activity
Stannane, specifically the compound ((phenylsulfonyl)methyl)tributyl- , is a member of the organotin family, which has garnered attention due to its diverse biological activities. Organotin compounds are known for their applications in various fields, including agriculture and medicine. This article explores the biological activity of this specific stannane, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of Stannane, ((phenylsulfonyl)methyl)tributyl-, can be represented as follows:
This structure features a tributyl group bonded to a phenylsulfonylmethyl moiety, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that stannanes possess notable antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains. For instance, stannanes are effective against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial action.
- Case Study : A study demonstrated that tributyltin (TBT) derivatives exhibited significant antibacterial effects in vitro against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxic Effects
Stannane derivatives have been investigated for their cytotoxic effects on cancer cells. The phenylsulfonyl group enhances the compound's ability to induce apoptosis in malignant cells.
- Research Findings : In vitro assays revealed that ((phenylsulfonyl)methyl)tributyl- stannane showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
The biological activity of ((phenylsulfonyl)methyl)tributyl- can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the tributyl groups facilitates interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
- Oxidative Stress Induction : The generation of ROS plays a critical role in mediating cytotoxic effects, particularly in cancer cells.
- Enzyme Inhibition : Some studies suggest that organotin compounds can inhibit key enzymes involved in cellular metabolism, further contributing to their biological effects .
Data Tables
Biological Activity | Effect | Target Organisms/Cells | Mechanism |
---|---|---|---|
Antimicrobial | Effective | S. aureus, E. coli | Membrane disruption |
Cytotoxic | Induces apoptosis | Cancer cell lines (e.g., MCF-7, A549) | ROS generation |
Case Studies
- Antimicrobial Efficacy : A comparative study on various organotin compounds highlighted that ((phenylsulfonyl)methyl)tributyl- exhibited superior antibacterial activity compared to other derivatives. This study involved testing against multiple strains and assessing minimum inhibitory concentrations (MIC) .
- Cancer Cell Line Studies : In a controlled laboratory setting, ((phenylsulfonyl)methyl)tributyl- was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in cytotoxicity with IC50 values significantly lower than those observed for conventional chemotherapeutic agents .
Properties
IUPAC Name |
benzenesulfonylmethyl(tributyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-10(8,9)7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZBIJQYOEJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185064 | |
Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31126-39-3 | |
Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031126393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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